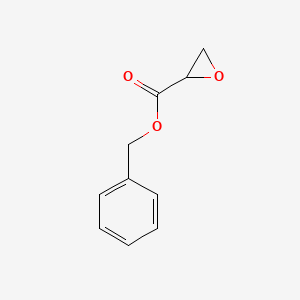

Benzyl Oxirane-2-carboxylate

説明

Significance of Epoxide Esters in Modern Organic Synthesis

Epoxide esters, also known as glycidic esters, are of paramount importance in modern organic synthesis due to their versatility as synthetic intermediates. numberanalytics.comnih.gov The presence of the strained epoxide ring makes them susceptible to ring-opening reactions with a wide range of nucleophiles, including water, alcohols, amines, and carbon-based nucleophiles. numberanalytics.comnih.gov This reactivity allows for the stereospecific and regioselective introduction of two new functional groups, making them powerful tools for the construction of complex molecular architectures. encyclopedia.pub

The products of these ring-opening reactions serve as precursors to a variety of important compound classes. For instance, hydrolysis of the ester followed by decarboxylation of the resulting glycidic acid can lead to the formation of aldehydes or ketones. unacademy.comorganicreactions.org This transformation provides a valuable method for carbon-carbon bond formation and the synthesis of carbonyl compounds. unacademy.com Furthermore, the epoxide ring can be opened to generate 1,2-diols, amino alcohols, and other difunctionalized compounds that are common motifs in biologically active molecules. numberanalytics.com The ability to control the stereochemistry of these transformations further enhances the synthetic utility of epoxide esters. numberanalytics.com

Historical Development and Foundational Reactions Leading to Glycidic Esters (e.g., Darzens Condensation)

The primary and most well-known method for synthesizing glycidic esters is the Darzens condensation, also referred to as the Darzens glycidic ester synthesis. unacademy.comwikipedia.org This reaction, discovered by Auguste Georges Darzens in 1904, involves the condensation of a ketone or an aldehyde with an α-haloester in the presence of a base to yield an α,β-epoxy ester (a glycidic ester). unacademy.comwikipedia.orgmychemblog.com

The mechanism of the Darzens condensation begins with the deprotonation of the α-haloester by a base to form a resonance-stabilized enolate. wikipedia.orgmychemblog.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a halohydrin intermediate. numberanalytics.com Subsequently, an intramolecular SN2 reaction occurs, where the newly formed alkoxide displaces the adjacent halide to form the epoxide ring. wikipedia.org Common bases employed in this reaction include sodium ethoxide, sodium amide, and potassium tert-butoxide. unacademy.commychemblog.com

While the Darzens condensation is the classic method, alternative approaches to glycidic esters exist. One such method is the nucleophilic epoxidation of an α,β-unsaturated ester. wikipedia.org However, the Darzens condensation is often more direct as it constructs the carbon-carbon bond and the epoxide ring in a single synthetic operation. mdpi.com

Scope and Academic Research Focus on Benzyl (B1604629) Oxirane-2-carboxylate Systems and Analogues

Academic research continues to explore the synthetic potential of benzyl oxirane-2-carboxylate and its analogues. Current investigations focus on several key areas, including the development of new catalytic systems for their synthesis and the expansion of their applications in the construction of complex molecular targets.

Researchers are actively developing more efficient and selective versions of the Darzens condensation. This includes the use of organocatalysts and phase-transfer catalysts to improve yields and stereoselectivity. mdpi.com For example, recent studies have explored the use of cyclopropenimine superbases to promote the Darzens condensation of aromatic aldehydes with chloroacetates. mdpi.com

The application of benzyl oxirane-2-carboxylate and related glycidic esters as key building blocks in the total synthesis of natural products and pharmaceutically relevant molecules remains a major focus. Their ability to introduce specific stereocenters and functional groups makes them attractive starting materials for complex syntheses. The development of chemoenzymatic strategies and automated synthesis methods is also expanding the accessibility and utility of glycidic ester analogues for various applications in biology and materials science. millerresearchgroup.co.uk

Structure

3D Structure

特性

IUPAC Name |

benzyl oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(9-7-12-9)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZMVRSUOWXPTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70347-93-2 | |

| Record name | Benzyl oxirane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Benzyl Oxirane 2 Carboxylate and Analogous Glycidic Esters

Darzens Condensation and its Modern Variants for α,β-Epoxy Ester Synthesisunacademy.comlscollege.ac.inwikipedia.org

The Darzens condensation, discovered by Auguste Georges Darzens in 1904, is a cornerstone reaction for the synthesis of glycidic esters. mychemblog.comunacademy.comwikipedia.org It involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. jk-sci.comwikipedia.org This method is advantageous as it constructs the carbon-carbon bond and the epoxide ring in a single, efficient step. lscollege.ac.inwikipedia.org The reaction is broadly applicable to aromatic and aliphatic ketones and aldehydes. mychemblog.comslideshare.net

The mechanism begins with the deprotonation of the α-haloester by a strong base, creating a resonance-stabilized enolate. lscollege.ac.inwikipedia.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone in a step similar to an aldol (B89426) reaction. mychemblog.comwikipedia.org The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the adjacent halide to form the final epoxide ring. unacademy.comwikipedia.org

The choice of base and solvent is critical for the success of the Darzens condensation. A sufficiently strong base is required for the initial deprotonation of the α-haloester. lscollege.ac.in Commonly used bases include alkoxides such as potassium tert-butoxide and sodium ethoxide, as well as sodium amide and lithium diisopropylamide (LDA). mychemblog.comunacademy.com To prevent side reactions like acyl exchange, it is often preferred to use an alkoxide base corresponding to the alcohol portion of the ester. lscollege.ac.in

The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF). mychemblog.com In terms of reactants, α-bromoesters are generally more reactive than the corresponding α-chloroesters, and aldehydes exhibit higher reactivity than ketones. jk-sci.com Phase-transfer catalysis has also been employed, using quaternary ammonium (B1175870) salts in solvents like acetonitrile (B52724) to facilitate the reaction under mild conditions. researchgate.net

| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Product Yield | Reference |

| Aldehyde | α-chloroester | Base (e.g., KOtBu) | Catalyst (optional) | THF | Good | mychemblog.com |

| Benzaldehyde | Phenacyl chloride | Triethylbenzylammonium chloride | Phase-Transfer Catalyst | Water | High (trans only) | researchgate.net |

| Diethyl bromomalonate | Aromatic Aldehyde | KOH | Bu₄NPF₆ (PTC) | Acetonitrile | High | researchgate.net |

| Benzaldehyde | Ethyl Chloroacetate | Polymer-supported quaternary ammonium salts | Phase-Transfer Catalyst | Acetonitrile | Excellent | researchgate.net |

The stereochemical outcome of the Darzens reaction is a complex issue governed by the formation of two new stereocenters, leading to potential cis and trans epoxide isomers. wikipedia.orgscentspiracy.com The initial nucleophilic attack of the enolate on the carbonyl compound creates a halohydrin intermediate that can exist as two diastereomers (syn and anti). unacademy.com The subsequent intramolecular SN2 ring closure occurs with an inversion of configuration. wikipedia.org

The final stereochemical ratio depends on whether the reaction is under kinetic or thermodynamic control. wikipedia.org

Kinetic Control : The product ratio is determined by the relative rates of formation of the diastereomeric halohydrin intermediates and their subsequent cyclization.

Thermodynamic Control : If the halohydrin intermediate can epimerize under the basic reaction conditions before cyclization, the thermodynamically more stable diastereomer will be favored, leading to the more stable trans epoxide product. wikipedia.orggoogleapis.com

Significant progress has been made in asymmetric Darzens reactions to control the stereochemistry. One effective approach involves the use of chiral auxiliaries. For instance, the condensation of cyclohexanone (B45756) derivatives with (-)-8-phenylmenthyl α-chloroacetate has been shown to produce spirocyclic glycidic esters with very high diastereoselectivity (up to 96% de). clockss.org This high selectivity is attributed to the reaction proceeding through a thermodynamically stable Z-enolate intermediate, where the chiral auxiliary effectively blocks one face from the incoming electrophile. clockss.org

| Ketone/Aldehyde | Chiral Reagent | Diastereomeric Excess (de) | Key Finding | Reference |

| Cyclohexanone | (-)-8-phenylmenthyl α-chloroacetate | 96% | High enolate face selectivity achieved with chiral auxiliary. | clockss.org |

| 4-tert-Butylcyclohexanone | (-)-8-phenylmenthyl α-chloroacetate | >95% | Axial/equatorial attack selectivity influenced by substituents. | clockss.org |

Targeted Epoxidation Strategies for Oxirane-2-carboxylate Scaffoldsjk-sci.comslideshare.net

An alternative pathway to glycidic esters like benzyl (B1604629) oxirane-2-carboxylate is the direct epoxidation of an α,β-unsaturated ester. lscollege.ac.in This strategy decouples the C-C bond formation from the epoxide ring formation and has seen significant advancements through the development of powerful and selective oxidizing agents.

Dioxiranes are highly effective reagents for the epoxidation of a wide range of olefins, including electron-deficient ones like α,β-unsaturated esters. scilit.comacs.org A common and convenient method for generating dioxiranes, such as dimethyldioxirane (B1199080) (DMDO), is the in situ reaction of a ketone (e.g., acetone) with a robust oxidant, typically potassium peroxymonosulfate (B1194676) (Oxone). scilit.comrsc.org This approach avoids the need to handle isolated, potentially unstable peroxide reagents. The reaction is often fast and clean, providing the corresponding epoxide in good yields. nih.gov The electrophilic nature of the dioxirane (B86890) allows it to efficiently attack the electron-poor double bond of the unsaturated ester.

The development of catalytic, asymmetric epoxidation has revolutionized the synthesis of chiral epoxides from α,β-unsaturated esters. A leading strategy employs a chiral ketone as a catalyst in conjunction with Oxone to generate a chiral dioxirane in situ. scilit.com Fructose-derived ketones have emerged as exceptionally effective catalysts in this context. scilit.comresearchgate.net

This methodology has been successfully applied to the highly enantioselective epoxidation of various trans and trisubstituted α,β-unsaturated esters, achieving excellent enantiomeric excess (ee) values, often in the range of 82-98%. scilit.com The ability of these organocatalytic systems to effectively epoxidize electron-deficient olefins with high stereocontrol represents a significant advance in the field, providing reliable access to optically active glycidic esters. scilit.comresearchgate.net

| Substrate (α,β-Unsaturated Ester) | Catalyst | Oxidant | Enantiomeric Excess (ee) | Reference |

| Ethyl trans-cinnamate | Fructose-derived ketone | Oxone | 94% | scilit.com |

| Ethyl (E)-3-(2-naphthyl)acrylate | Fructose-derived ketone | Oxone | 96% | scilit.com |

| Ethyl (E)-3-(2-chlorophenyl)acrylate | Fructose-derived ketone | Oxone | 95% | scilit.com |

| Ethyl (E)-hex-2-enoate | Fructose-derived ketone | Oxone | 92% | scilit.com |

Esterification Techniques for Benzyl Oxirane-2-carboxylate Synthesismychemblog.comscilit.com

The final step in a synthetic sequence that first produces the glycidic acid (e.g., 3-phenyloxirane-2-carboxylic acid) is the esterification to yield the target benzyl ester. Various methods, from classical to modern, can accomplish this transformation.

A traditional and widely used method is the Fischer-Speier esterification. rug.nl This reaction involves heating the carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH). operachem.com To drive the reversible reaction to completion, an excess of the alcohol is often used, or the water generated during the reaction is removed. operachem.com

More contemporary and milder esterification methods have also been developed to accommodate sensitive substrates. These include:

Reagent-Mediated Esterification : The use of activating agents like 2-benzyloxy-1-methylpyridinium triflate, which reacts with the carboxylic acid to form a highly reactive intermediate that is subsequently displaced by benzyl alcohol. This reaction is promoted by a base such as triethylamine (B128534). organic-chemistry.org

Catalytic Esterification : Lewis acids like bismuth(III) triflate (Bi(OTf)₃) can catalyze the esterification under relatively mild conditions. rug.nl Furthermore, direct catalytic methods that avoid the pre-formation of benzyl alcohol are emerging. For instance, palladium-catalyzed acyloxylation can directly couple a carboxylic acid with toluene (B28343) at the benzylic position to form the benzyl ester. organic-chemistry.org Iron(III) complexes have also been shown to catalyze the esterification of carboxylic acids with primary benzylic C-H bonds. organic-chemistry.org

Chemoenzymatic and Biocatalytic Approaches to Chiral Glycidic Esters

The demand for enantiomerically pure chiral building blocks in the pharmaceutical industry has driven the development of sophisticated synthetic methods. nih.govresearchgate.net Biocatalytic and chemoenzymatic strategies are particularly powerful, offering high selectivity under mild reaction conditions, thereby avoiding issues like racemization or rearrangement that can occur in traditional chemical synthesis. nih.gov Enzymes, particularly lipases and epoxide hydrolases, have been extensively utilized for the kinetic resolution of racemic glycidic esters to produce enantiopure compounds. google.commdpi.com

A notable example is the use of whole cells of the yeast Galactomyces geotrichum ZJUTZQ200, which contains an epoxide hydrolase, to resolve racemic ethyl 3-phenylglycidate (rac-EPG). mdpi.com This biocatalytic process yields (2R,3S)-ethyl-3-phenylglycidate, a key intermediate for the synthesis of the Taxol C-13 side chain, with excellent enantioselectivity. mdpi.com Through optimization of the reaction conditions, including pH, co-solvents, and substrate-to-cell ratio, the process achieved an enantiomeric excess of the substrate (e.e.s) greater than 99% after an 8-hour reaction. mdpi.com

Lipase-mediated reactions represent another cornerstone of chemoenzymatic synthesis in this field. Lipases can catalyze the enantioselective transesterification or hydrolysis of racemic glycidic esters. google.com For instance, the resolution of (±)-trans-β-phenylglycidic esters has been successfully achieved using lipase-catalyzed enantioselective transesterification, yielding the separated (2R,3S)- and (2S,3R)-enantiomers. google.com These enzymatic methods provide a facile and efficient route to chiral glycidic esters that serve as versatile starting materials for various biologically active molecules. google.commdpi.com

Table 1: Examples of Biocatalytic Resolution of Glycidic Esters

| Biocatalyst | Substrate | Reaction Type | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Galactomyces geotrichum ZJUTZQ200 | Racemic ethyl 3-phenylglycidate | Whole-cell hydrolysis | (2R,3S)-ethyl-3-phenylglycidate | > 99% | mdpi.com |

| Lipase | (±)-trans-β-phenylglycidic esters | Enantioselective transesterification | (2R,3S)- and (2S,3R)-enantiomers | Not specified | google.com |

| Pig Liver Esterase (PLE) | Racemic methyl 3-cyclohexene-1-carboxylate | Enzymatic hydrolysis | (S)-3-cyclohexene-1-carboxylic acid | Not specified | metu.edu.tr |

Synthesis of Complex Oxirane-2-carboxylate Derivatives Incorporating Benzyl Moieties

The synthesis of complex oxirane-2-carboxylate structures that incorporate benzyl groups is crucial for developing new therapeutic agents. These benzyl moieties can be part of the ester group, attached to the oxirane ring, or integrated into a more complex substituent.

A direct synthesis of Benzyl 3-phenyloxirane-2-carboxylate has been reported as part of a route toward a pyridone-based inhibitor. nih.gov The synthesis began with the ZnO-catalyzed transesterification of methyl 3-oxo-3-phenylpropanoate with benzyl alcohol to yield benzyl 3-oxo-3-phenylpropanoate. This intermediate was then subjected to monohalogenation using N-bromosuccinimide (NBS) catalyzed by Amberlyst-15®. The resulting benzyl 2-bromo-3-oxo-3-phenylpropanoate was then treated with a base to induce intramolecular cyclization, affording the target benzyl 3-phenyloxirane-2-carboxylate. nih.gov

More complex derivatives have also been synthesized. For example, (2R,3S)-N-Benzyl-2-cyano-3-phenyloxirane-2-carboxamide was prepared through a photo-oxidation process. rsc.org In this method, dibenzylamine (B1670424) was oxidized in the presence of a photosensitizer and oxygen, followed by a reaction with methyl cyanoacetate (B8463686) to form the final cyano-substituted oxirane carboxamide. rsc.org This demonstrates a method for incorporating both a benzyl group (as part of the amide) and a cyano group onto the oxirane-2-carboxylate framework.

Another class of complex derivatives includes those with a benzylcarbamoyl group. The synthesis of (2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid involves stereoselective epoxidation of a suitable alkene precursor, followed by carbamoylation using a benzylamine (B48309) derivative to introduce the benzylcarbamoyl moiety. evitachem.com The final step is often the hydrolysis of an ester protecting group to reveal the carboxylic acid. evitachem.comnih.gov This convergent approach is common in the synthesis of epoxide-based inhibitors to avoid premature ring-opening of the reactive epoxide. nih.gov

The synthesis of highly functionalized peptidomimetic calpain inhibitors showcases the integration of oxirane-2-carboxylates into larger molecular scaffolds. nih.gov For instance, the synthesis of (2S,3S)-3-((S)-1-(4-(4-fluorophenyl)thiazol-2-ylamino)-3-(1-methyl-1H-imidazol-5-yl)-1-oxopropan-2-ylcarbamoyl)oxirane-2-carboxylic acid starts with a chiral epoxysuccinate. This epoxide core is then coupled to a complex peptidomimetic fragment using standard peptide coupling reagents (EDCI, HOBT). The final step is a saponification of the ester with lithium hydroxide (B78521) (LiOH) to yield the target carboxylic acid.

Table 2: Synthesis of Complex Benzyl-Functionalized Oxirane-2-Carboxylates

| Target Compound | Key Starting Materials | Key Reagents / Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Benzyl 3-oxo-3-phenylpropanoate | Acetophenone, Dimethylcarbonate, Benzyl alcohol | NaH, ZnO | 95% | nih.gov |

| Benzyl 2-bromo-3-oxo-3-phenylpropanoate | Benzyl 3-oxo-3-phenylpropanoate | N-Bromosuccinimide, Amberlyst-15 | 92% | nih.gov |

| (2R,3S)-Methyl 2-cyano-3-phenyloxirane-2-carboxylate | Benzylamine, Methyl cyanoacetate | Tetraphenylporphyrin (TPP), O₂, light | 71% | rsc.org |

| Peptidomimetic epoxy-acid (Compound 33) | Peptidomimetic epoxide ethyl ester | LiOH, THF/MeOH/H₂O | 46.1% |

Mechanistic Investigations of Benzyl Oxirane 2 Carboxylate Transformations

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The core of benzyl (B1604629) oxirane-2-carboxylate's utility lies in the nucleophilic attack on its epoxide ring, a reaction that can be modulated by the choice of nucleophile and reaction conditions.

Reactivity with Diverse Nucleophiles (e.g., Amines, Carboxylic Acids)

The oxirane ring of benzyl oxirane-2-carboxylate is susceptible to opening by a wide range of nucleophiles. Amines and carboxylic acids are two prominent classes of nucleophiles that lead to the formation of β-amino α-hydroxy esters and α,β-dihydroxy acid derivatives, respectively. smolecule.com

The reaction with amines, often catalyzed by tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine (B128534) (Et3N) in water, provides an efficient route to β-amino alcohols. rsc.org The catalytic activity of tertiary amines is attributed to their nucleophilicity, initiating the reaction through quaternization of the epoxide. researchgate.net

The acidolysis, or ring-opening by carboxylic acids, is a key transformation in the production of polymers and coatings. sci-hub.seresearchgate.net The reaction can be catalyzed by the carboxylate anion itself, which acts as a nucleophile. sci-hub.seresearchgate.net The nucleophilicity of the carboxylate, and thus the reaction rate, is influenced by factors such as the structure of the carboxylic acid and the solvent environment. sci-hub.se For instance, in the reaction of para-substituted benzoic acids with 1,2-epoxyhexane, a competitive experiment revealed that the acid with the highest pKa is consumed preferentially, as it forms the dominant carboxylate species in the presence of a limited amount of base. nih.gov

Regioselectivity and Stereochemical Course of Oxirane Ring Opening

The regioselectivity of the ring-opening of unsymmetrical epoxides like benzyl oxirane-2-carboxylate is highly dependent on the reaction conditions. d-nb.info

Under basic or neutral conditions , the reaction typically proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. d-nb.inforesearchgate.net This preference is governed by steric repulsion between the incoming nucleophile and the substituents on the epoxide ring. d-nb.info

Under acidic conditions , the reaction can exhibit characteristics of an SN1-like mechanism. d-nb.inforesearchgate.net The epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize the developing positive charge. d-nb.info For aromatic epoxides, attack at the benzylic position is often favored due to the stabilization of the carbocation-like transition state by the phenyl ring. unimi.it

The ring-opening is generally a stereospecific process. For an SN2 attack, inversion of configuration at the attacked carbon center is observed. clockss.org

Kinetic Studies of Ring-Opening Processes

For the carboxylate-catalyzed acidolysis, kinetic experiments have shown that the reaction rate is dependent on the nucleophilicity of the carboxylate catalyst. sci-hub.seresearchgate.net The use of pre-formed carboxylate catalysts, rather than generating them in situ from amines, can eliminate the induction period and lead to more precise kinetic data. researchgate.net The kinetic equation for this process has been established, and the mechanism involves the nucleophilic attack of the carboxylate on the epoxide, followed by proton transfer from the carboxylic acid to regenerate the catalyst. sci-hub.se

Table 1: Kinetic Data for the Reaction of 1,2-Epoxyhexane with para-Substituted Benzoic Acids

| Entry | para-Substituent | Time (h) | Conversion of Acid (%) | Formation of Product (%) |

| 1 | -CF3 | 0.33 | 39 | 30 |

| 2 | -H | 0.33 | 7 | 7 |

| 3 | -CH3 | 0.33 | 5 | 6 |

| 4 | -CF3 | 3 | 100 | 100 |

| 5 | -H | 3 | 73 | 75 |

| 6 | -CH3 | 3 | 58 | 59 |

| 7 | -CF3 | 21 | 100 | 93 |

| 8 | -H | 21 | 100 | 99 |

| 9 | -CH3 | 21 | 100 | 92 |

Data adapted from a competitive experiment with a mixture of p-CF3, p-H, and p-CH3 benzoic acids. nih.gov

Catalysis in Oxirane Ring-Opening: Mechanistic Aspects

Catalysts play a crucial role in controlling the rate and selectivity of oxirane ring-opening reactions.

Role of Base Catalysts (e.g., Tertiary Amines, Carboxylate Anions)

Base catalysts are commonly employed to facilitate the nucleophilic ring-opening of epoxides.

Tertiary Amines: In the reaction of epoxides with carboxylic acids, tertiary amines act as nucleophilic catalysts. researchgate.net The mechanism involves the initial quaternization of the amine by the epoxide, which is activated by the carboxylic acid. researchgate.netresearchgate.net This forms a quaternary ammonium (B1175870) carboxylate intermediate, which then participates in the ring-opening of both activated and non-activated epoxide molecules. researchgate.net The catalytic activity of the amine is directly related to its nucleophilicity. researchgate.net

Carboxylate Anions: Carboxylate anions can also act as catalysts in the acidolysis of epoxides. sci-hub.se The mechanism involves the direct nucleophilic attack of the carboxylate on the epoxide ring to form an alkaline intermediate. This intermediate then abstracts a proton from a molecule of the carboxylic acid, yielding the final product and regenerating the carboxylate catalyst. sci-hub.se The catalytic activity is influenced by the alkalinity of the carboxylate ion and electrostatic interactions. sci-hub.se

Lewis Acid Activation and Mechanism of Rearrangements (e.g., Meinwald Rearrangement)

Lewis acids can activate the epoxide ring towards nucleophilic attack by coordinating to the epoxide oxygen. rsc.org This coordination enhances the electrophilicity of the carbon atoms of the epoxide ring. rsc.org In the presence of a Lewis acid, the ring-opening of aryl-substituted epoxides often occurs at the benzylic position due to the increased polarization of the C-O bond and stabilization of the positive charge at this position. rsc.orgnih.gov

The Meinwald rearrangement is a significant Lewis acid-catalyzed transformation of epoxides, leading to the formation of carbonyl compounds. researchgate.net This rearrangement involves a 1,2-hydride or 1,2-aryl shift following the opening of the epoxide ring. While not a direct ring-opening by an external nucleophile, it represents an important mechanistic pathway for epoxides under Lewis acidic conditions. Mechanistic studies suggest that Lewis acid coordination to the epoxide oxygen facilitates the rearrangement to yield aldehydes or ketones. researchgate.net

Transformations Involving the Ester Functionality: Mechanistic Insights

The ester group of benzyl oxirane-2-carboxylate is a key site for chemical modification, primarily through nucleophilic acyl substitution reactions such as hydrolysis, aminolysis, and transesterification. The mechanisms of these transformations are dictated by the reaction conditions, particularly the presence of acidic or basic catalysts.

Under basic conditions, the reaction proceeds via a two-step nucleophilic addition-elimination mechanism. masterorganicchemistry.com For instance, in transesterification with an alcohol (R'-OH), an alkoxide ion (R'O⁻), generated by the base, acts as the nucleophile. It attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the benzyloxy group as a leaving group (BnO⁻) to yield the new ester.

Under acidic conditions, the mechanism is more complex, often following a sequence of protonation and deprotonation steps. masterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile, such as an alcohol. This addition forms a tetrahedral intermediate. Following a proton transfer, the benzyl alcohol moiety is eliminated as a neutral molecule, and subsequent deprotonation of the new ester regenerates the acid catalyst. masterorganicchemistry.com

A benzyne-mediated approach has also been described for the esterification of carboxylic acids, which involves a transesterification step with an alcohol under mild conditions. organic-chemistry.orgorganic-chemistry.org Additionally, various catalysts, including tetranuclear zinc clusters and N-heterocyclic carbenes (NHCs), have been shown to promote efficient transesterification reactions under mild conditions, accommodating a wide range of functional groups. organic-chemistry.org

| Condition | Catalyst Type | Key Mechanistic Steps | Intermediate |

|---|---|---|---|

| Basic | Base (e.g., NaOR') | 1. Nucleophilic attack by alkoxide (R'O⁻). 2. Elimination of benzyloxide (BnO⁻). | Tetrahedral Alkoxide |

| Acidic | Acid (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol (R'OH). 3. Proton transfer. 4. Elimination of benzyl alcohol (BnOH). 5. Deprotonation. | Protonated Tetrahedral Intermediate |

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. Density Functional Theory (DFT) is a particularly prominent method used in these investigations. nih.gov

Quantum chemical modeling is instrumental in mapping the potential energy surface (PES) of a reaction. The PES represents the energy of a molecular system as a function of its geometry, allowing researchers to identify the most likely reaction pathway. This pathway connects reactants to products through various transition states and intermediates.

For reactions involving benzyl-containing compounds, computational studies have been used to explore reaction pathways in detail. For example, in the gas-phase reaction of benzyl alcohol with NO₃ radicals, DFT calculations at the M06-2X/6-311+G(d,p) level were used to show that hydrogen abstraction from the methyl group is the most energetically favorable path. researchgate.net Similarly, studies on the reaction of the benzyl radical with atomic oxygen have utilized quantum chemistry to generate C₇H₇O energy surfaces, identifying several novel pathways and product channels. researchgate.net These models calculate the energies of reactants, intermediates, transition states, and products, providing a quantitative description of the reaction's energetic landscape.

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (e.g., Benzyl Ester + Nucleophile) | 0.0 |

| Transition State 1 (TS1) | Energy barrier to form intermediate | +15.2 |

| Intermediate | Tetrahedral intermediate | -5.8 |

| Transition State 2 (TS2) | Energy barrier to form products | +12.5 |

| Products | Final products (e.g., New Ester + Benzyl Alcohol) | -10.1 |

The transition state (TS) is a critical point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Its structure and energy determine the reaction rate. Computational methods can precisely locate the geometry of a transition state and calculate its vibrational frequencies to confirm it as a first-order saddle point.

From the computed energetics of the transition state, key activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and Gibbs free energy of activation (ΔG‡) can be determined. These parameters are crucial for predicting reaction kinetics. For instance, studies on the solvolysis of substituted benzyl chlorides have shown how changes in substituents affect the transition state structure and reaction mechanism, shifting it from a concerted to a stepwise process. nih.govresearchgate.net These shifts can be rationalized using concepts like the Hammond postulate and More O'Ferrall–Jencks plots, which correlate the transition state's position with the stability of reactants, intermediates, and products. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwpmucdn.com Generally, a chemical reaction involves the transfer of electron density from the HOMO of the nucleophile to the LUMO of the electrophile. youtube.com

In the context of benzyl oxirane-2-carboxylate, the reactivity of the ester carbonyl group is explained by the location and energy of its LUMO. The LUMO is typically a π* antibonding orbital centered on the C=O bond, making the carbonyl carbon the primary site for nucleophilic attack. The energy gap between the nucleophile's HOMO and the ester's LUMO is a key determinant of reactivity; a smaller gap generally leads to a more favorable interaction and a faster reaction. wpmucdn.com

DFT studies on oxirane-2-carboxylate derivatives have been used to calculate FMO energies and analyze their implications for reactivity. nih.gov The energy of the LUMO can indicate the molecule's susceptibility to nucleophilic attack, while the HOMO energy relates to its nucleophilicity and ionization potential. The HOMO-LUMO energy gap is often used as an indicator of chemical stability. nih.gov For large molecules where orbitals can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to better pinpoint the locality of chemical reactivity. nih.govresearchgate.net

| Molecule/Fragment | Orbital | Energy (eV) |

|---|---|---|

| Benzyl Oxirane-2-carboxylate (Electrophile) | HOMO | -7.5 |

| LUMO | -0.8 | |

| Methanol (Nucleophile) | HOMO | -10.9 |

| Methoxide (Nucleophile) | HOMO | -2.6 |

Stereochemical Research on Benzyl Oxirane 2 Carboxylate Systems

Enantioselective and Diastereoselective Synthesis of Glycidic Esters

The synthesis of glycidic esters with high levels of enantiomeric and diastereomeric purity is crucial for their use as chiral building blocks. Several key strategies have been developed to achieve this stereocontrol.

One of the most classic methods for synthesizing glycidic esters is the Darzens condensation , which involves the reaction of a ketone or aldehyde with an α-halo ester in the presence of a base. researchgate.net While historically significant, controlling the stereochemical outcome of the Darzens reaction can be challenging. researchgate.net More modern and predictable methods often rely on asymmetric catalysis or the use of chiral starting materials.

Kinetic resolution is a powerful technique for separating enantiomers. The hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral cobalt-based (salen)Co(III) complexes has proven highly effective. sci-hub.box In this process, one enantiomer of the racemic epoxide is selectively hydrolyzed to a diol, leaving the other enantiomer unreacted and in high enantiomeric excess. For instance, the HKR of methyl glycidate, a related compound, requires 2 mol% of the catalyst to yield the recovered epoxide with 99% enantiomeric excess (ee). sci-hub.box This methodology provides a reliable route to highly enantioenriched glycidates.

Another approach is synthesis from the chiral pool . Enantiomerically pure benzyl (B1604629) glycidate can be prepared from readily available chiral precursors like amino acids. For example, L-serine can be converted into potassium glycidate of high enantiomeric purity, which is then alkylated with benzyl bromide to afford the desired benzyl (R)-glycidate. orgsyn.org

Asymmetric epoxidation of α,β-unsaturated esters is also a direct route. However, developing highly enantioselective catalytic systems for this transformation remains an active area of research. Relatedly, diastereoselective approaches using ylide chemistry have been explored. While highly trans-selective protocols for synthesizing glycidic amides have been developed using stabilized ammonium (B1175870) ylides, it has been noted that the corresponding ester-derived ylides are less reactive towards epoxide formation under similar conditions. rsc.orgjku.at

The table below summarizes some catalytic systems used for the enantioselective synthesis of epoxides, including glycidate precursors.

| Method | Catalyst/Reagent | Substrate Type | Key Outcome | Reference |

|---|---|---|---|---|

| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) Complexes | Racemic Terminal Epoxides (e.g., Methyl Glycidate) | High ee of unreacted epoxide (>99%) | sci-hub.box |

| Synthesis from Chiral Pool | L-Serine followed by Benzyl Bromide | L-Serine | Enantiomerically pure Benzyl (R)-glycidate | orgsyn.org |

| Dynamic Kinetic Resolution (DKR) | (arene)RuCl(monosulfonamide) Complexes | β-substituted-α-keto esters | High diastereo- and enantiocontrol for α-hydroxy esters | nih.gov |

| Diastereoselective Epoxidation | Amide-derived Ammonium Ylides | Aromatic Aldehydes | High trans-selectivity for glycidic amides | researchgate.netrsc.org |

Diastereoselective Control in Glycidic Ester Formation and Subsequent Reactions

Achieving diastereocontrol—the selective formation of one diastereomer over another (e.g., trans vs. cis)—is fundamental both in the synthesis of the glycidic ester and in its subsequent chemical transformations.

In ylide-based epoxidations for forming related glycidic amides, the reaction between a stabilized ylide and an aldehyde typically proceeds with high trans-selectivity. researchgate.netrsc.org This stereochemical outcome is influenced by the reversibility of the initial betaine (B1666868) formation and the relative rates of cyclization to the cis and trans epoxides. The choice of the leaving group on the ylide precursor is critical for efficient ring closure. rsc.org

Once the stereochemically defined benzyl oxirane-2-carboxylate is formed, its subsequent reactions, particularly nucleophilic ring-opening, are governed by strict stereochemical rules. The strained three-membered oxirane ring is susceptible to attack by nucleophiles. evitachem.com This reaction typically proceeds via an SN2 mechanism , resulting in an inversion of configuration at the carbon center being attacked.

For example, the reaction of fluorine-containing (E)-2,3-epoxypropanoates with various amine nucleophiles occurs with high regio- and stereoselectivity. The nucleophile attacks the C2 position, leading exclusively to the formation of 2-substituted 3-hydroxyesters with an anti stereochemical arrangement. nih.govbeilstein-journals.org This demonstrates that the stereochemistry established in the glycidic ester directly dictates the stereochemistry of the resulting acyclic product.

The inherent structure of the glycidic ester can also influence reactivity. In certain (2R,3R)-configured epoxides, intramolecular hydrogen bonding between the carboxylic acid proton and the epoxide oxygen can pre-organize the molecule, potentially influencing its interaction with reagents in subsequent reactions. evitachem.com

The table below illustrates the stereochemical outcome of typical ring-opening reactions.

| Reactant | Nucleophile | Reaction Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| (E)-2,3-Epoxypropanoate | Primary/Secondary Amines | Ring-opening at C2 | High anti-diastereoselectivity (SN2 inversion) | nih.gov |

| (E)-2,3-Epoxypropanoate | Thiols | Ring-opening at C2 | High anti-diastereoselectivity (SN2 inversion) | nih.gov |

| trans-(4-methoxyphenyl)glycidate | 3-nitro-2-thiophenethiol | Ring-opening | Yields threo and erythro products | researchgate.net |

Stereoconvergent and Stereodivergent Reaction Pathways

Advanced synthetic strategies allow for stereoconvergent and stereodivergent pathways, providing powerful tools for accessing specific stereoisomers from a common starting material or a mixture of isomers.

A stereoconvergent synthesis converts a mixture of stereoisomers (e.g., a racemic mixture) into a single stereoisomeric product. Dynamic kinetic resolution (DKR) is a prime example, where a racemic starting material is converted into a single, highly enantioenriched product. nih.govnih.gov

A stereodivergent synthesis allows for the selective formation of any chosen diastereomer from the same set of starting materials simply by modifying the catalyst or reaction conditions. A remarkable example is the Pd/Cu co-catalyzed asymmetric benzylic substitution, where all four possible stereoisomers of the product can be readily synthesized by changing the configuration of the chiral ligands on the metal catalysts. nih.govnih.gov Although demonstrated on a different system, this principle highlights the potential for exquisite stereochemical control. Another study showed that in the synthesis of complex glycolates, the choice of catalyst ligand could direct the reaction to favor either syn or anti products with high selectivity. nih.gov Similarly, the stereochemical outcome of certain substitution reactions has been shown to be solvent-dependent, with one solvent promoting inversion of configuration and another promoting retention. researchgate.net

These strategies represent the state-of-the-art in asymmetric synthesis, offering unparalleled flexibility in the construction of complex chiral molecules.

Configurational Stability of the Oxirane Ring and Chiral Centers in Derivatives

The configurational stability of the chiral centers in benzyl oxirane-2-carboxylate and its derivatives is a critical consideration for their synthesis and application. The oxirane ring itself possesses significant ring strain (approximately 25.5-27.3 kcal/mol), which is the thermodynamic driving force for the ring-opening reactions it readily undergoes. beilstein-journals.org This inherent reactivity means the epoxide is labile under various conditions, particularly in the presence of acids, bases, or nucleophiles, and can be susceptible to ring-opening at elevated temperatures (e.g., above 100°C). evitachem.comvulcanchem.com

Despite this reactivity, the stereocenters of the oxirane ring are generally configurationally stable in the absence of reagents that can induce ring-opening. The stereochemical integrity of the molecule is typically maintained under neutral conditions, such as during purification by chromatography or under certain catalytic conditions like palladium-catalyzed hydrogenation for deprotection of other functional groups. researchgate.net

When the oxirane ring does react, the transformation is often highly stereospecific. As discussed previously, SN2-type nucleophilic attack leads to a predictable inversion of configuration at the electrophilic carbon. This predictability is a cornerstone of its use in stereocontrolled synthesis. The stability of newly formed chiral centers in the derivatives depends on their structural environment. For instance, a chiral center alpha to a carbonyl group could be susceptible to epimerization under basic conditions, although this is not always observed. The robust nature of the stereocenters post-reaction is essential for the molecule to serve as a reliable chiral intermediate.

Catalytic Systems and Methodologies in Benzyl Oxirane 2 Carboxylate Chemistry

Organocatalysis in Glycidic Ester Synthesis and Functionalization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis, offering a complementary approach to metal-based and enzymatic catalysis. nih.gov In the context of glycidic esters like benzyl (B1604629) oxirane-2-carboxylate, organocatalysts are instrumental in both their stereoselective synthesis and subsequent functionalization. The field leverages various activation modes, including enamine and iminium ion catalysis, as well as N-heterocyclic carbene (NHC) and Brønsted acid catalysis, to achieve high levels of stereocontrol. beilstein-journals.orgdokumen.pub

Recent advancements have highlighted the simplicity, effectiveness, and high selectivity of organocatalytic methods, often leading to excellent product yields. nih.gov For instance, diarylprolinol silyl (B83357) ethers are highly effective catalysts for asymmetric Michael reactions, a key step in the synthesis of chiral building blocks. dokumen.pub The choice of catalyst is crucial; electron-rich diphenylprolinol silyl ethers are preferred for Michael additions, while those with electron-withdrawing groups are better suited for cycloadditions via iminium ion intermediates. dokumen.pub N-Heterocyclic Carbenes (NHCs) represent another prolific class of organocatalysts, enabling reactions such as the benzoin (B196080) condensation and the synthesis of complex heterocyclic structures like γ-butyrolactams from α,β-unsaturated carboxylic acids. acs.org These methods underscore the versatility of organocatalysis in creating stereochemically rich molecules from relatively simple precursors.

Detailed research findings on organocatalysts are summarized in the table below.

Table 1: Organocatalytic Systems and Applications| Catalyst Type | Example Catalyst | Reaction Type | Application/Product | Ref |

|---|---|---|---|---|

| Aminocatalysts | Diphenylprolinol silyl ether | Michael Addition | Synthesis of γ-nitroaldehydes for industrial-scale synthesis (e.g., telcagepant) | dokumen.pub |

| Aminocatalysts | Jørgensen–Hayashi-type catalyst | Michael Addition to Alkynals | Atroposelective synthesis of axially chiral styrenes | beilstein-journals.org |

| N-Heterocyclic Carbenes (NHCs) | Aminoindanol-derived NHC | Annulation | Enantioselective synthesis of γ-butyrolactams | acs.org |

| N-Heterocyclic Carbenes (NHCs) | Triazolium precatalysts | Benzoin Reaction | Homocoupling of aldehydes with high enantioselectivity | acs.org |

| Base Catalysts | Triethylamine (B128534) (Et3N) | 1,2-Addition | Synthesis of benzyl amine functionalized anthrones from anthrone (B1665570) and N-sulfonylaldimines | nih.gov |

Metal-Catalyzed Transformations and Derivatizations

Transition metal catalysis provides a vast and versatile toolkit for the transformation and derivatization of benzyl oxirane-2-carboxylate. These catalysts excel at facilitating a wide range of reactions, including cross-coupling, cycloisomerization, carboxylation, and regioselective ring-opening. nih.govnih.gov Metals such as palladium (Pd), rhodium (Rh), nickel (Ni), copper (Cu), and gold (Au) are frequently employed to activate the oxirane ring or associated functional groups, enabling the construction of complex molecular architectures. nih.govnih.govaimspress.com

Palladium and nickel catalysts are particularly well-known for cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. aimspress.comacs.org For example, Ni-catalyzed cross-coupling of benzyl ammonium (B1175870) trifluoromethanesulfonates with arylboronic acids is an effective method for preparing diarylmethanes. aimspress.com Rhodium catalysts have been utilized in tandem heterocyclization/[4+1] cycloaddition reactions of 1-(1-alkynyl)oxiranyl ketones to furnish furans, demonstrating a rare C-C bond cleavage of the epoxide. nih.gov Furthermore, the regioselective opening of oxiranes can be achieved using organometallic reagents, such as the lithium salt of methyl propiolate in the presence of a copper catalyst, to install new functional groups with high precision. nih.gov The development of metal-catalyzed carboxylation using CO2 also presents a sustainable route to modify or synthesize carboxylic acid derivatives. researchgate.net

The table below presents selected research findings on metal-catalyzed transformations.

Table 2: Metal-Catalyzed Transformations of Oxirane Derivatives| Metal Catalyst | Reaction Type | Substrate Type | Product | Ref |

|---|---|---|---|---|

| Copper (Cu) | Regioselective Ring-Opening | Epoxide | Homopropargylic alcohol | nih.gov |

| Rhodium (Rh) | Cycloisomerization/Nucleophilic Substitution | Alkynyl Epoxides | Substituted Furans | nih.gov |

| Nickel (Ni) | Cross-Coupling | Benzyl Ammonium Salts & Arylboronic Acids | Diarylmethanes | aimspress.com |

| Palladium (Pd) | Cyclization/Alkylation | Alkynyl Epoxides & α,β-unsaturated compounds | C3-vinyl or C3-alkylated furans | nih.gov |

| Zinc (Zn) | Asymmetric Aldol (B89426) Reaction | Hydroxy acylpyrroles & β-hydroxyaldehydes | syn 1,2-diols | nih.gov |

Biocatalysis for Selective Synthesis and Resolution

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for synthesizing and resolving chiral compounds like benzyl oxirane-2-carboxylate. researchgate.netrsc.org Enzymes, used either as isolated proteins or within whole microbial cells, operate under mild conditions and can exhibit exquisite chemo-, regio-, and enantioselectivity, often obviating the need for complex protection and deprotection steps. researchgate.netmdpi.com

A primary application of biocatalysis in this area is the kinetic resolution of racemic glycidic esters. In this process, an enzyme selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. Epoxide hydrolases and lipases are particularly effective for this purpose. mdpi.comacs.org For instance, the resolution of racemic 2-methylglycidyl benzyl ether, a close analog of benzyl oxirane-2-carboxylate, has been successfully achieved using whole cells of Rhodococcus ruber, which selectively hydrolyze one enantiomer to the corresponding vicinal diol. mdpi.com Similarly, lipase-catalyzed enantioselective synthesis of related oxirane carboxylates has been demonstrated through sequential kinetic resolution. acs.org Beyond resolution, other enzymes like ene-reductases and alcohol dehydrogenases can be used for the asymmetric synthesis of chiral precursors. rsc.orgmdpi.com

Key research findings in the biocatalytic synthesis and resolution of oxiranes are outlined in the table below.

Table 3: Biocatalytic Systems for Oxirane Synthesis and Resolution| Enzyme Class | Biocatalyst Source | Transformation | Substrate/Product Example | Ref |

|---|---|---|---|---|

| Epoxide Hydrolase | Rhodococcus ruber | Kinetic Resolution (Hydrolysis) | Resolution of rac-2-methylglycidyl benzyl ether to yield (R)-vicinal diol | mdpi.com |

| Lipase | Not specified | Sequential Kinetic Resolution | Enantioselective synthesis of methyl (R)- and (S)-2-tetradecyloxiranecarboxylate | acs.org |

| Ene-Reductase | Old Yellow Enzymes (OYEs) | Asymmetric C=C Reduction | Synthesis of chiral building blocks like (R)-levodione and (S)-citronellal | rsc.org |

| Alcohol Dehydrogenase (ADH) | Engineered ADH (Codexis) | Asymmetric C=O Reduction | Synthesis of a chiral (S)-alcohol intermediate for Montelukast | rsc.org |

| Carbonyl Reductase | K. marxianus ATCC 748 | Asymmetric C=O Reduction | Synthesis of (R)-N-Boc-3-hydroxypiperidine from N-BOC-piperidine-3-one | mdpi.com |

Heterogeneous and Homogeneous Catalytic Systems for Oxirane Reactions

The choice between heterogeneous and homogeneous catalysis is a critical consideration in the synthesis and functionalization of oxiranes, impacting reaction efficiency, product separation, and catalyst recyclability. researchgate.netrsc.org

Homogeneous catalysts, which are soluble in the reaction medium, often exhibit high activity and selectivity due to the well-defined nature of their active sites and easy access for substrates. rsc.orgmdpi.com Examples include transition metal complexes used in asymmetric epoxidation or the hydrogenation of carboxylic acid derivatives. researchgate.netrsc.org However, a significant drawback is the difficulty in separating the catalyst from the product, which can lead to product contamination and loss of the often-expensive catalyst. researchgate.net

Heterogeneous catalysts, which exist in a different phase from the reactants, offer a straightforward solution to the separation problem. researchgate.net These catalysts can be easily removed by simple filtration, facilitating product purification and allowing for catalyst recycling, which is crucial for industrial applications. mdpi.com Common strategies include supporting metal catalysts on solid materials like silica (B1680970), alumina, or polymers. researchgate.netmdpi.com For instance, a copper complex catalyst for benzyl alcohol oxidation was successfully immobilized on silica-coated magnetic nanoparticles (Fe3O4@SiO2), demonstrating effective reuse in a heterogeneous system. mdpi.com Metal-Organic Frameworks (MOFs) are another class of advanced heterogeneous catalysts, offering high surface areas and tunable porous structures for reactions like tandem oxidation-Knoevenagel condensations. acs.org The primary challenge for heterogeneous systems is to achieve the same levels of activity and selectivity as their homogeneous counterparts. researchgate.net

A comparison of these two catalytic systems is provided in the table below.

Table 4: Comparison of Homogeneous and Heterogeneous Catalytic Systems| Feature | Homogeneous Catalysis | Heterogeneous Catalysis | Ref |

|---|---|---|---|

| Catalyst State | Soluble in reaction medium | In a separate phase from reactants | researchgate.netmdpi.com |

| Activity/Selectivity | Often higher due to well-defined, accessible active sites | Can be lower due to mass transfer limitations or less uniform sites | researchgate.netrsc.org |

| Catalyst Separation | Difficult; often requires extraction or chromatography | Easy; typically by filtration | researchgate.netmdpi.com |

| Catalyst Recycling | Challenging; often impractical | Generally straightforward and economical | researchgate.netmdpi.com |

| Example System | Soluble Cu(bpy)22 for benzyl alcohol oxidation | Cu(bpy)22 immobilized on Fe3O4@SiO2 for benzyl alcohol oxidation | mdpi.com |

| Example Application | Sharpless asymmetric epoxidation using soluble Ti-tartrate complexes | Supported Sharpless catalysts on polymers or silica for epoxidation | researchgate.net |

Advanced Spectroscopic and Chromatographic Analysis for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of benzyl (B1604629) oxirane-2-carboxylate. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In ¹H NMR, the protons of the oxirane ring typically appear as multiplets in the upfield region of the spectrum. For instance, in a related compound, the epoxide protons of (2S,3S)-ethyl-3-((S)-1-oxo-1-(prop-2-ynylamino)-3-(thiazol-4-yl)propan-2-ylcarbamoyl)oxirane-2-carboxylate were observed as doublets at 3.52-3.53 ppm and 3.71-3.72 ppm. nih.gov The coupling constants between these protons are crucial for assigning the relative stereochemistry (cis or trans) of the substituents on the oxirane ring. For example, a scalar coupling constant of 1.4 Hz between the two methine protons on an epoxide group was used to assign the anti-stereochemistry. core.ac.uk The benzylic protons of the ester group typically appear as a singlet or a multiplet further downfield, while the aromatic protons of the benzyl group resonate in the aromatic region of the spectrum. nih.govwiley-vch.de

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. The carbons of the oxirane ring are typically found in the range of 45-60 ppm. wiley-vch.de The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield, often around 170 ppm. wiley-vch.declockss.org The carbons of the benzyl group will have characteristic shifts in the aromatic region (typically 125-140 ppm) and the benzylic carbon will be in the aliphatic region.

Table 1: Representative NMR Data for Oxirane-2-carboxylate Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | 3.0 - 4.0 | m | Oxirane Protons |

| ¹H | 5.0 - 5.3 | s or m | Benzylic Protons (CH₂) |

| ¹H | 7.2 - 7.4 | m | Aromatic Protons |

| ¹³C | 45 - 60 | Oxirane Carbons | |

| ¹³C | 65 - 70 | Benzylic Carbon (CH₂) | |

| ¹³C | 127 - 137 | Aromatic Carbons | |

| ¹³C | ~170 | Carbonyl Carbon (C=O) |

Note: The exact chemical shifts can vary depending on the solvent and specific substitution pattern of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of benzyl oxirane-2-carboxylate. nih.gov Electron ionization (EI) is a common method used to generate ions. The impact of high-energy electrons on the molecule can cause it to lose an electron, forming a molecular ion (M⁺•) which reveals the molecular weight. neu.edu.tr

The molecular ion of benzyl oxirane-2-carboxylate has a nominal mass of 178 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₁₀H₁₀O₃). clockss.org

Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (•OCH₂Ph) or the entire ester group. libretexts.orgscienceready.com.aulibretexts.org Cleavage of the C-C bond adjacent to the ester functional group is also a common fragmentation pattern. scienceready.com.au For benzyl oxirane-2-carboxylate, key fragments would include the acylium ion [M - OCH₂Ph]⁺ and the benzyl cation [C₇H₇]⁺. The fragmentation pattern of the oxirane ring itself can also provide diagnostic peaks. aip.org

Table 2: Expected Mass Spectrometry Fragments for Benzyl Oxirane-2-carboxylate

| m/z | Ion Formula | Description |

| 178 | [C₁₀H₁₀O₃]⁺• | Molecular Ion |

| 107 | [C₇H₇O]⁺ | Loss of the oxirane-2-carboxylate moiety |

| 91 | [C₇H₇]⁺ | Benzyl cation (Tropylium ion) |

| 71 | [C₃H₃O₂]⁺ | Acylium ion from cleavage of the benzyl ester |

Chromatographic Methods (e.g., High-Performance Liquid Chromatography, Gas Chromatography) for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of benzyl oxirane-2-carboxylate and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of non-volatile compounds. wiley-vch.de A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. wiley-vch.de The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. Chiral HPLC, using a chiral stationary phase, can be used to separate and quantify the individual enantiomers of benzyl oxirane-2-carboxylate.

Gas Chromatography (GC) is another powerful technique for purity assessment and isomer separation, particularly for volatile compounds. vurup.sk Capillary columns with various stationary phases can be used to separate isomers based on differences in their boiling points and interactions with the stationary phase. vurup.skresearchgate.net For instance, different isomers of a compound will have distinct retention times on a given GC column. researchgate.net Hyphenated techniques like GC-Mass Spectrometry (GC-MS) combine the separation power of GC with the identification capabilities of MS, allowing for the simultaneous separation and identification of components in a mixture. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in benzyl oxirane-2-carboxylate. webassign.netmasterorganicchemistry.com The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds.

Key characteristic absorption bands for benzyl oxirane-2-carboxylate include:

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1735-1750 cm⁻¹. ru.nlspectroscopyonline.com This is one of the most prominent peaks in the spectrum.

C-O-C Stretch (Ester and Oxirane): Absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹. The ester C-O stretch is usually strong. spectroscopyonline.com The asymmetric stretch of the oxirane ring C-O-C bond is also found in this region, often around 1250 cm⁻¹.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), while aliphatic C-H stretches from the oxirane and benzyl methylene (B1212753) groups appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring. libretexts.org

The presence of these specific absorption bands provides strong evidence for the structure of benzyl oxirane-2-carboxylate.

Advanced X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.neted.ac.uk This technique is particularly crucial for chiral molecules like benzyl oxirane-2-carboxylate, as it can distinguish between enantiomers.

For X-ray crystallography to be successful, a high-quality single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis provides the precise spatial arrangement of all the atoms in the molecule, including bond lengths and bond angles.

A key parameter in determining the absolute configuration of a chiral molecule is the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.net The determined crystal structure provides unambiguous proof of the stereochemistry at the chiral centers of the oxirane ring. nih.gov While obtaining suitable crystals can be challenging, the information provided by X-ray crystallography is unparalleled in its detail and accuracy.

Emerging Research Avenues and Future Perspectives in Benzyl Oxirane 2 Carboxylate Chemistry

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the synthesis of benzyl (B1604629) oxirane-2-carboxylate, with a focus on reducing waste, minimizing energy consumption, and utilizing renewable resources and non-toxic reagents. wiley-vch.decuestionesdefisioterapia.com Key advancements in this area include the use of biocatalysis and alternative reaction media.

Enzymatic synthesis, particularly employing lipases, has emerged as a powerful green alternative for the production of glycidyl (B131873) esters. researchgate.netkisti.re.kr Lipases from sources such as Candida antarctica (CALA and CALB) and Mucor miehei (MML) have been successfully used to catalyze the synthesis of various glycidyl esters from racemic glycidol. researchgate.netkisti.re.kr These biocatalytic processes often exhibit high enantioselectivity. For instance, CALB has shown a preference for the synthesis of S-glycidyl esters, while CALA and MML preferentially produce R-glycidyl esters. researchgate.netkisti.re.kr

The choice of solvent is another critical aspect of green synthesis. organic-chemistry.org Research has demonstrated the feasibility of using ionic liquids (ILs) and supercritical carbon dioxide (scCO₂) as environmentally benign reaction media for lipase-catalyzed glycidyl ester synthesis. researchgate.net These non-aqueous media can enhance enzyme stability and allow for easier product separation and catalyst recycling. rsc.org For example, a chemo-enzymatic process for producing glycerol (B35011) carbonate acrylate (B77674) and methacrylate (B99206) utilizes sponge-like ionic liquids (SLILs) in the initial enzymatic transesterification step, achieving high yields and allowing for simple isolation of the glycidyl ester product. rsc.org The subsequent cycloaddition of CO₂ is then performed under mild, solvent-free conditions. rsc.org

The following table summarizes findings from studies on the sustainable synthesis of glycidyl esters.

| Catalyst/System | Reaction | Key Findings | Reference |

| Lipases (CALA, CALB, MML) | Synthesis of glycidyl esters from rac-glycidol | High activity and enantioselectivity in ionic liquids and supercritical CO₂. CALB favors S-ester, while CALA and MML favor R-ester. | researchgate.netkisti.re.kr |

| Sponge-Like Ionic Liquids (SLILs) | Enzymatic transesterification to form glycidyl (meth)acrylate | 100% yield after 6 hours at 60°C; allows for simple product isolation. | rsc.org |

| Supported Ionic Liquid-Like Phase (SILLP) | Cycloaddition of CO₂ to glycidyl esters | Up to 100% yield under mild, solvent-free conditions (60°C, 1–10 bar). | rsc.org |

Precision Chemo- and Regioselective Functionalization Strategies

The synthetic value of benzyl oxirane-2-carboxylate is intrinsically linked to the selective opening of its strained oxirane ring. mt.com Achieving precise control over chemo- and regioselectivity—dictating which nucleophile reacts and at which carbon atom (C2 or C3)—is a major focus of contemporary research.

The regioselectivity of the epoxide ring-opening is influenced by steric and electronic factors, as well as the reaction conditions (acidic or basic). researchgate.netahievran.edu.tr Generally, under basic or neutral conditions, nucleophilic attack occurs at the less substituted carbon (C3) via an SN2 mechanism. beilstein-journals.org Conversely, under acidic conditions, the reaction can proceed via an SN1-like mechanism, with the nucleophile attacking the more substituted and electronically stabilized carbon (C2). researchgate.net

A variety of nucleophiles have been employed in the regioselective ring-opening of glycidyl esters and related epoxides. Organocuprates, for example, are known to attack the β-position (C3) of ethyl 2,3-epoxypropanoate with high regiospecificity. orgsyn.org Similarly, the reaction of butyl (S)-2,3-epoxypropanoate with methylmagnesium bromide in the presence of a copper catalyst results in a stereospecific ring-opening. researchgate.net In contrast, some reactions can be directed to the C2 position. The ring-opening of 2,3-epoxy amides with certain nucleophiles like PhSK has been shown to yield C2-opened products. researchgate.net

Catalysts play a crucial role in directing this selectivity. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can facilitate ring-opening by coordinating to the epoxide oxygen, increasing the regioselectivity of the subsequent nucleophilic attack. sci-hub.seacs.org Metal catalysts, including those based on iron, have been developed for the regioselective opening of epoxides with fluoride (B91410) ions, which is particularly useful in radiochemistry for preparing PET imaging agents. nih.gov

The table below presents examples of regioselective ring-opening reactions of glycidyl esters and related epoxides.

| Epoxide Substrate | Reagent/Catalyst | Major Product Type | Key Finding | Reference |

| Ethyl 2,3-epoxypropanoate | Dialkyl lithium cuprates | α-hydroxy esters (C3 attack) | Exclusive attack at the β-position without racemization. | orgsyn.org |

| Butyl (S)-2,3-epoxypropanoate | MeMgBr / Cu catalyst | C3 ring-opened product | One-step conversion in high yield. | researchgate.net |

| 2,3-Epoxy amides | PhSK | C2 ring-opened product | Variable regioselectivity depending on the nucleophile. | researchgate.net |

| Vinyl epoxide | BF₃·OEt₂ | Fluorohydrins | BF₃ acts as a nucleophile, yielding syn-fluorohydrins. | sci-hub.se |

| Sterically hindered epoxides | [¹⁸F]FeF species | Fluorohydrins | Incorporates fluoride at the more substituted side of the epoxide. | nih.gov |

Integration with Flow Chemistry and Automated Synthesis Paradigms

The transition from batch to continuous flow manufacturing is a significant trend in modern organic synthesis, offering improved safety, scalability, and process control. researchgate.netrsc.org The synthesis and functionalization of benzyl oxirane-2-carboxylate are well-suited to this paradigm. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing the often exothermic and rapid reactions of epoxides. royalsocietypublishing.org

Flow systems have been successfully employed for the epoxidation of olefins to generate epoxides, including benzyl epoxide, with high efficiency. royalsocietypublishing.org For instance, a flow protocol using dimethyldioxirane (B1199080) (DMDO) generated in-situ has been developed for the semi-automated synthesis of a variety of epoxides with good conversion and excellent isolated yields. royalsocietypublishing.org Such systems can be equipped with autosamplers and fraction collectors, enabling the rapid generation of epoxide libraries for further screening and development. royalsocietypublishing.org

Furthermore, flow reactors facilitate multi-step synthetic sequences by telescoping reactions, where the output from one reactor is directly fed into the next. researchgate.net This approach has been used for the synthesis of β-amino alcohols, common products of epoxide ring-opening, by reacting epoxides with amines under high temperature and pressure in a continuous flow setup. royalsocietypublishing.org The integration of in-line purification, such as using scavenger resins to remove by-products, can lead to the direct production of highly pure compounds, minimizing manual workup. unimi.it

| Flow System Application | Key Reagents/Setup | Product/Outcome | Advantages Demonstrated | Reference |

| Epoxidation of olefins | DMDO generated in-situ, auto-sampler, fraction collector | Benzyl epoxide and other epoxides | Robust, semi-automated synthesis with excellent isolated yields. | royalsocietypublishing.org |

| Epoxide aminolysis | Epoxide (0.5 M in toluene), t-butylamine (0.5 M in ethanol), 120–150°C, 5–10 bar | β-amino alcohols | Controlled synthesis of secondary amino alcohols. | royalsocietypublishing.org |

| Multi-step synthesis | Telescoped micropacked bed reactors | Benzylacetone from benzyl alcohol | Successful performance of a cascade reaction in a continuous flow system. | researchgate.net |

| Synthesis with purification | Integrated scavenger column (silica-supported quaternary amine) | Purified hydroxamic acids | Avoids time-consuming workup and manual purification. | unimi.it |

Advanced Computational Design and Prediction of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and selectivity of chemical reactions. In the context of benzyl oxirane-2-carboxylate, DFT calculations provide deep insights into the mechanisms of epoxide ring-opening, helping to explain experimental observations and guide the design of new catalysts and reaction conditions. acs.orgresearchgate.net

DFT studies can model the potential energy surfaces of reaction pathways, identifying transition states and calculating activation energies for competing mechanisms. researchgate.net For example, calculations have been used to compare the energy profiles for the uncatalyzed ring-opening of an epoxide with those in the presence of a catalyst, quantifying the catalyst's effect on lowering the activation barrier. researchgate.net These models can accurately predict the regioselectivity of nucleophilic attack. Calculations have shown that for formate- and formic acid-catalyzed ring-opening, the reaction preferably occurs at the less-substituted carbon, and the addition of the acid catalyst significantly lowers the activation energy. acs.org

These computational approaches are also used to investigate the role of explicit solvent molecules and the effect of different catalysts, such as Lewis acids. sci-hub.se Studies on the ring-opening of epoxides with boron trifluoride have used DFT to propose new mechanisms, such as a concerted process where epoxide bond-breaking is coupled to fluorine transfer, which rationalizes the observed stereochemical outcome. sci-hub.se By providing a detailed theoretical understanding of the reaction mechanism, computational chemistry helps to design more efficient and selective synthetic strategies. acs.org

| Computational Method | System Studied | Key Insight/Prediction | Reference |

| DFT | Uncatalyzed vs. SrFe-GO catalyzed epoxide ring-opening | Quantified the reduction in activation energy by the catalyst, explaining its efficiency. | researchgate.net |

| DFT (B3LYP/6-31+G) | Formate- and formic acid-catalyzed epoxide ring-opening | Predicted preferential attack at the less-substituted carbon and a lower activation energy in the presence of the acid catalyst. | acs.org |

| DFT (OLYP/TZ2P) | Ring-opening of 2,2-dimethyloxirane (B32121) under basic and acidic conditions | Analyzed the interplay of physical factors (activation strain and molecular orbital analysis) that determine regioselectivity. | researchgate.net |

| DFT (PBE) | Ring-opening of a vinyl epoxide with BF₃ | Proposed a new mechanism involving a single transition state with coupled bond-breaking and fluorine transfer to explain stereochemistry. | sci-hub.se |

| DFT (B3LYP/6-31+G) | Amine-catalyzed reaction of oxiranes with carboxylic acids | Examined reaction pathways and established optimized equilibrium configurations of transition states and activation parameters. | researchgate.net |

Exploration of Novel Catalytic Transformations for Unprecedented Syntheses

The discovery of novel catalysts is a primary driver of innovation in synthetic chemistry, enabling previously inaccessible transformations and the creation of unique molecular architectures. Research in benzyl oxirane-2-carboxylate chemistry is actively exploring new catalytic systems to expand its synthetic utility beyond conventional ring-opening reactions.

One area of interest is the development of catalysts for chemo- and regioselective C-H functionalization, which can introduce complexity in a highly efficient manner. For example, an inexpensive metallic copper catalyst has been used for the highly chemoselective benzylic C(sp³)-H oxidation of substrates to form seven-membered lactones, suppressing the more common C(sp²)-H activation pathway. nih.gov This demonstrates how catalyst choice can completely alter the innate reactivity of a molecule to achieve a challenging transformation. nih.gov

New catalytic systems are also being developed for polymerization reactions. While the ring-opening polymerization of glycidyl esters can produce linear polyesters, controlling the degree of branching has been a challenge. rsc.org Borinic acid catalysts have been investigated for the polycondensation of glycerol with diacyl chlorides, selectively promoting the formation of linear 1,3-linked polyesters by favoring acylation of the primary hydroxyl groups over the secondary one. rsc.org